Cas no 2034286-70-7 (N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide)

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide
- AKOS026702763
- 2034286-70-7
- N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide
- N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
- F6524-4646
- N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide
-
- Inchi: 1S/C13H15N5O2/c19-12(9-4-2-1-3-5-9)15-8-10-16-17-11-13(20)14-6-7-18(10)11/h1-2,6-7,9H,3-5,8H2,(H,14,20)(H,15,19)
- InChI Key: NWEFJMCLCCOIPA-UHFFFAOYSA-N
- SMILES: O=C(C1CC=CCC1)NCC1=NN=C2C(NC=CN12)=O
Computed Properties
- Exact Mass: 273.12257474g/mol
- Monoisotopic Mass: 273.12257474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 88.9Ų
N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-4646-4mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-4646-10mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-2μmol |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-10μmol |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-2mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-5μmol |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-20μmol |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-15mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-25mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6524-4646-20mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide |
2034286-70-7 | 20mg |
$148.5 | 2023-09-08 |
N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide Related Literature
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide
N-({8-Hydroxy-1,2,4-Triazolo[4,3-a]pyrazin-3-Yl}Methyl)Cyclohex-3-Ene-1-Carboxamide: A Comprehensive Overview
The compound N-({8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohex-3-enecarboxamide, identified by the CAS number 2034286707, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of nitrogen atoms within its ring structures, which often contribute to unique electronic properties and reactivity.
Recent studies have highlighted the importance of such heterocyclic systems in drug discovery, particularly due to their ability to interact with biological targets such as enzymes and receptors. The triazolo[4,3-a]pyrazine moiety within this compound has been shown to exhibit interesting pharmacological properties, including anti-inflammatory and antioxidant activities. These findings suggest that this compound could be a promising candidate for the development of novel therapeutic agents.
The synthesis of N-({8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl}methyl)cyclohexenecarboxamide involves a multi-step process that typically includes the formation of the triazolo[4,3-a]pyrazine ring system followed by functionalization with the cyclohexene carboxamide group. This approach ensures high specificity and control over the final product's structure, which is crucial for achieving desired biological activities.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Recent research has demonstrated that it can inhibit certain kinases involved in inflammatory responses, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its antioxidant properties suggest that it could play a role in protecting cells from oxidative stress-related damage.
In terms of structural analysis, the molecule's conjugated system contributes to its stability and reactivity. The presence of hydroxyl groups and amide bonds introduces hydrogen bonding capabilities, which are essential for interactions within biological systems. These features make the compound a versatile building block for further chemical modifications and functionalization.
Looking ahead, ongoing research is focused on optimizing the compound's bioavailability and pharmacokinetic properties to enhance its therapeutic potential. Additionally, efforts are being made to explore its efficacy in preclinical models of various diseases, with promising results indicating its potential as a lead compound in drug development.
In conclusion, N-({8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-y}methyl)cyclohexenecarboxamide represents a cutting-edge advancement in heterocyclic chemistry with broad implications for pharmaceutical research. Its unique structure and diverse biological activities position it as a valuable asset in the quest for innovative therapeutic solutions.
2034286-70-7 (N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)cyclohex-3-ene-1-carboxamide) Related Products
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2230780-65-9(IL-17A antagonist 3)



